3-Iodo-L-thyronine-13C6

Description

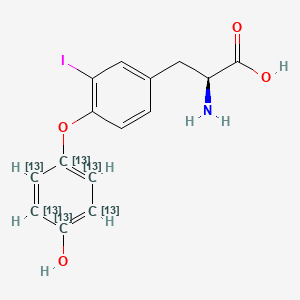

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1/i2+1,3+1,4+1,5+1,10+1,11+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVOFSDWXYIRP-ITBXJWLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-L-thyronine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-thyronine (3-T1) is a mono-iodinated metabolite of thyroid hormone. Its stable isotope-labeled form, 3-Iodo-L-thyronine-¹³C₆, serves as a critical internal standard for the accurate quantification of thyroid hormones and their metabolites in biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-¹³C₆, including its chemical properties, applications, and detailed experimental protocols for its use.

Chemical Properties and Commercial Availability

3-Iodo-L-thyronine-¹³C₆ is the labeled version of 3-Iodo-L-thyronine, a metabolite of thyroid hormone.[1] The incorporation of six carbon-13 atoms into the L-thyronine backbone provides a distinct mass shift, enabling its use as an internal standard in isotope dilution mass spectrometry assays. Several suppliers offer various isotopically labeled iodothyronines. While specific data for 3-Iodo-L-thyronine-¹³C₆ is limited, the following table summarizes typical specifications for related ¹³C₆-labeled thyroid hormone standards available from commercial vendors.

| Property | Description |

| Chemical Formula | C₁₅H₁₄INO₄ (with ¹³C₆ enrichment) |

| Molecular Weight | Approximately 405.14 g/mol + 6 Da for ¹³C₆ |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Chemical Purity | ≥95% (often determined by HPLC) |

| Format | Commonly supplied as a solid or in solution |

Table 1: Representative Specifications of ¹³C₆-Labeled Thyroid Hormone Standards.

Applications in Research and Drug Development

The primary application of 3-Iodo-L-thyronine-¹³C₆ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] Its structural similarity to endogenous thyroid hormones and their metabolites ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. The known concentration of the ¹³C₆-labeled standard allows for precise and accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

Stable isotope-labeled compounds are invaluable tools in drug development, particularly for pharmacokinetic and metabolic studies.[2]

Experimental Protocols

Quantitative Analysis of 3-Iodo-L-thyronine by LC-MS/MS using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard

This protocol provides a general workflow for the quantification of 3-Iodo-L-thyronine in a biological matrix such as serum.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum, add a known concentration of 3-Iodo-L-thyronine-¹³C₆ internal standard. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a solid-phase extraction cartridge to remove interfering matrix components and concentrate the analyte.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of 3-Iodo-L-thyronine. A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typically employed.

3. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 3-Iodo-L-thyronine in the unknown samples is then determined from this calibration curve.

Synthesis of Labeled Thyronines

The synthesis of ¹³C-labeled L-thyronine derivatives is a multi-step process. A general approach involves starting with a ¹³C-labeled precursor, such as ¹³C-L-tyrosine. This is followed by a series of chemical reactions to introduce the second phenyl ring and the iodine atom at the desired position. The synthesis of related labeled thyroid hormones, such as ¹³C₉-¹⁵N-labeled 3,5-diiodothyronine (B1216456) and thyroxine, has been described in the literature and involves steps like N-Boc and O-methyl ester protection, bis-iodination, and subsequent deprotection.[2]

Biological Role and Signaling Pathway

Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and thyroxine (T4), play a crucial role in regulating metabolism, growth, and development. Their actions are mainly mediated through binding to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that control the expression of target genes.[]

3-Iodo-L-thyronine is a metabolite of T3 and T4. Compared to T3, mono-iodinated thyronines like 3-Iodo-L-thyronine exhibit a significantly lower binding affinity for thyroid hormone receptors. Consequently, they are considered to have minimal classical thyromimetic activity.

The metabolism of thyroid hormones is a complex process involving deiodination. Deiodinase enzymes remove iodine atoms from T4 and T3 to produce various metabolites, including the di- and mono-iodinated thyronines.

Recent research has suggested the existence of alternative, non-genomic signaling pathways for thyroid hormone metabolites. For instance, 3-iodothyronamine (B1242423) (T1AM), a decarboxylated and deiodinated derivative of T3, has been shown to be a potent agonist of the G protein-coupled trace amine-associated receptor 1 (TAAR1), leading to rapid physiological effects that are distinct from the classical genomic actions of T3.[5][6] The specific role of 3-Iodo-L-thyronine in these alternative pathways is an area of ongoing investigation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-Iodo-L-thyronine-13C6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of 3-Iodo-L-thyronine (T1) in various biological matrices. This document outlines the available quantitative data, detailed experimental protocols for its analysis, and visual representations of key workflows to support its application in research and drug development.

Quantitative Data

The following tables summarize the product specifications for 3-Iodo-L-thyronine-¹³C₆ and related isotopically labeled compounds from various commercial suppliers. This data is essential for selecting the appropriate standard for quantitative mass spectrometry-based assays.

Table 1: Product Specifications for Labeled Thyronine Analogs

| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| 3,3′-Diiodo-L-thyronine-(phenoxy-¹³C₆) hydrochloride | Sigma-Aldrich | 1217459-13-6 | ¹³C₆C₉H₁₃I₂NO₄·HCl | 567.49 | 99 atom % ¹³C | 97% (CP)[1] |

| 3,3',5-triiodo-l-thyronine:hcl (ring-¹³C₆, 99%) | Eurisotop | 1217473-60-3 | C₉*C₆H₁₃ClI₃NO₄ | 693.39 | 99% | > 95%[2] |

| 3-Iodo-L-thyronine-¹³C₆ | Clearsynth | Not Specified | C₉¹³C₆H₁₄INO₄ | 405.14 | Not Specified | Not Specified[3] |

| 3'-Iodo-L-thyronine-¹³C₆ | Clearsynth | Not Specified | C₉¹³C₆H₁₄INO₄ | 405.14 | Not Specified | Not Specified[4] |

Table 2: General Properties

| Property | Value | Source |

| Appearance | Solid / Off-White Form | [1][5] |

| Storage Temperature | -20°C | [1] |

| Primary Application | Internal Standard for LC-MS or GC-MS analysis | [6][7] |

Experimental Protocols

The accurate characterization of 3-Iodo-L-thyronine-¹³C₆ relies on a combination of chromatographic and spectrometric techniques. Below are representative protocols for determining the purity and isotopic enrichment of this standard.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the compound of interest from any potential impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reverse-phase C18 column is commonly employed for the separation of thyroid hormones and their analogs.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.

-

Sample Preparation: A stock solution of the 3-Iodo-L-thyronine-¹³C₆ standard is prepared in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components. The solution should be protected from light to prevent photodegradation.

-

Analysis: The prepared sample is injected into the HPLC system. The purity is calculated by integrating the peak area of the main compound and all impurity peaks detected in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

2. Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an LC system (LC-MS) is ideal.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode is commonly used.

-

Analysis: The sample, after separation by LC, is introduced into the mass spectrometer.

-

Identity Confirmation: A full scan mass spectrum is acquired to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 3-Iodo-L-thyronine-¹³C₆ (405.14 g/mol ).

-

Isotopic Enrichment: The isotopic distribution of the molecular ion is analyzed. For a ¹³C₆ labeled compound, a mass shift of +6 Da compared to the unlabeled analog is expected.[1] The isotopic enrichment is determined by comparing the intensity of the ion corresponding to the fully labeled compound to the intensities of ions with fewer ¹³C atoms. An incorporation efficiency of over 98% is typically desired.

-

3. Quantitative Analysis Workflow using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard

This protocol describes the general steps for using 3-Iodo-L-thyronine-¹³C₆ as an internal standard for the quantification of 3-Iodo-L-thyronine in a biological sample.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., serum or plasma), add a precise amount of the 3-Iodo-L-thyronine-¹³C₆ internal standard solution.[6]

-

Perform a sample clean-up procedure to remove interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.[6]

-

The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The LC method separates the analyte from other components in the sample.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆ are monitored.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[6]

-

The concentration of the analyte in the unknown sample is determined by interpolating its peak area ratio on the calibration curve.[6]

-

Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the analysis and application of 3-Iodo-L-thyronine-¹³C₆.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Analytical workflow for the certification of 3-Iodo-L-thyronine-¹³C₆.

References

- 1. 3, 3′-二碘-L-甲状腺原氨酸-(苯氧基-13C6) (T2) 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,3',5-TRIIODO-L-THYRONINE:HCL | Eurisotop [eurisotop.com]

- 3. clearsynth.com [clearsynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 3-Iodo-tyrosine-13C6 | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Biological Significance of 3-Iodo-L-thyronine Metabolites: A Technical Guide

Executive Summary

The metabolism of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), generates a spectrum of iodinated molecules historically viewed as inactive degradation products. However, a growing body of evidence reveals that these metabolites, including diiodothyronines (T2) and iodothyronamines (T1AM), possess distinct and significant biological activities. These actions are often mediated through mechanisms independent of the classical nuclear thyroid hormone receptors (TRs), presenting novel opportunities for therapeutic intervention in metabolic and neurological diseases. This technical guide provides a comprehensive overview of the core biological roles of key 3-Iodo-L-thyronine metabolites, focusing on 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-diiodo-L-thyronine (3,3'-T2), and 3-iodothyronamine (B1242423) (T1AM). It includes a detailed summary of their quantitative effects, descriptions of relevant experimental protocols, and visualizations of their metabolic and signaling pathways.

Introduction: Beyond T4 and T3

The thyroid gland primarily secretes T4, which is considered a prohormone.[1] In peripheral tissues, T4 is converted by deiodinase enzymes into the more biologically active T3.[1][2] T3 exerts its well-known effects on development, growth, and metabolism primarily by binding to nuclear thyroid hormone receptors (TRα and TRβ) and modulating gene expression.[3] However, the deiodination cascade does not terminate with T3. Subsequent enzymatic action produces a series of metabolites, fundamentally expanding the signaling repertoire of the thyroid axis. This guide focuses on the metabolites derived from T3, which are central to understanding the full scope of thyroid hormone action.

The Deiodination Pathway: A Metabolic Cascade

The activation and inactivation of thyroid hormones are tightly regulated by a family of three selenoenzymes known as iodothyronine deiodinases (D1, D2, and D3).[4] Their concerted action in different tissues determines the local availability of active T3 and generates a variety of metabolites.

-

Type 1 Deiodinase (D1): Found primarily in the liver and kidney, D1 can perform both outer and inner ring deiodination. It contributes to circulating T3 levels and helps clear reverse T3 (rT3).[4]

-

Type 2 Deiodinase (D2): Located in tissues like the brain, pituitary, and brown adipose tissue, D2 exclusively performs outer ring deiodination, converting T4 to T3. It is a key regulator of intracellular T3 concentration.[2]

-

Type 3 Deiodinase (D3): This is the primary inactivating deiodinase. It removes an iodine from the inner ring, converting T4 to the inactive rT3 and T3 to 3,3'-diiodo-L-thyronine (3,3'-T2).[5][6]

The formation of another key metabolite, 3,5-diiodo-L-thyronine (3,5-T2), is thought to occur from T3, though the specific enzymatic process is not fully characterized.[7] Further metabolism, including decarboxylation and deiodination, can lead to the formation of 3-iodothyronamine (T1AM).[8]

Biological Role of 3,5-Diiodo-L-thyronine (3,5-T2)

Once considered an inactive metabolite, 3,5-T2 is now recognized as a potent modulator of energy metabolism, acting rapidly and often through mechanisms distinct from T3.[9][10]

Core Function: Stimulation of Energy Expenditure

The primary and most studied effect of 3,5-T2 is its ability to rapidly increase the resting metabolic rate.[9] This calorigenic effect is largely attributed to its direct actions on mitochondria.[10] In rodent models, administration of 3,5-T2 prevents high-fat diet-induced obesity and insulin (B600854) resistance.[4] Unlike T3, these effects can occur without significantly suppressing Thyroid-Stimulating Hormone (TSH) or causing the deleterious side effects associated with hyperthyroidism, such as tachycardia.[11]

Signaling Pathways

The actions of 3,5-T2 are multifaceted, involving both TR-independent and TR-dependent pathways.

-

Mitochondrial (TR-Independent) Pathway: This is considered the main mechanism of 3,5-T2 action. It rapidly stimulates mitochondrial respiration by binding directly to subunit Va of the cytochrome c oxidase (COX) complex, relieving the allosteric inhibition by ATP.[7][12] This leads to increased fatty acid oxidation and energy expenditure.[13] 3,5-T2 also enhances mitochondrial biogenesis and can modulate mitochondrial quality control mechanisms like mitophagy and dynamics.[14]

-

TR-Dependent Pathway: While its affinity for nuclear TRs is much lower than that of T3, at pharmacological doses, 3,5-T2 can activate TR-dependent gene expression, mimicking some of the effects of T3 on hepatic lipid metabolism genes.[2][11]

References

- 1. 3,5-T2 alters murine genes relevant for xenobiotic, steroid, and thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Investigating the mechanisms of action of thyroid disruptors: A multimodal approach that integrates in vitro and metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel approach to measure mitochondrial respiration in frozen biological samples | The EMBO Journal [link.springer.com]

- 6. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) | MDPI [mdpi.com]

- 8. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protein.bio.msu.ru [protein.bio.msu.ru]

Navigating the Landscape of Isotopically Labeled Thyroid Hormones: A Technical Guide to 3-Iodo-L-thyronine-13C6

For researchers, scientists, and drug development professionals, the precise tracing and quantification of thyroid hormone metabolites are paramount. This in-depth technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-13C6, a critical tool in metabolic studies. We delve into its commercial availability, pricing landscape, and the intricate signaling pathways it helps to elucidate. Furthermore, we present detailed experimental protocols to empower researchers in their analytical endeavors.

Commercial Availability and Pricing

The acquisition of high-quality stable isotope-labeled compounds is a crucial first step in any research project. This compound is a specialized chemical available from a select number of suppliers. The primary supplier identified is Clearsynth, which offers the compound with pricing available upon inquiry. While direct price comparisons are limited due to the "price on request" nature of this specific product, analysis of pricing for structurally similar isotopically labeled thyroid hormone analogs provides a valuable benchmark for budgeting and procurement decisions.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Clearsynth | This compound | CS-T-100149 | Not specified | Not specified | Inquire | Primary supplier of the target molecule. |

| MilliporeSigma (Supelco) | 3,3',5'-Triiodo-L-thyronine-13C6 Solution | T-078-1ML | 100 µg/mL in Methanol (B129727) | 1 mL | $361.00 | Structurally similar compound. |

| Fisher Scientific (CERILLIANT) | 3,3',5'-Triiodo-L-thyronine-13C6 Solution | 01-002-075 | 100 µg/mL in Methanol | 1 mL | $426.00 | Structurally similar compound. |

| MedChemExpress | 3,3'-Diiodo-L-thyronine-13C6 | HY-129974S | Not specified | 1 mg | $1590.00 | Structurally similar compound. |

| Sigma-Aldrich | 3, 3′-Diiodo-L-thyronine-(phenoxy- 13 C 6 ) (T2) hydrochloride | 719528 | 97% (CP), 99 atom % 13C | 1 mg | $890.00 | Structurally similar compound. |

| Sigma-Aldrich | 3,3′,5-Triiodothyronine-(tyrosine phenyl- 13 C 6 ) hydrochloride | 709611 | 95% (CP), 99 atom % 13C | 1 mg | $959.00 | Structurally similar compound. |

The Intricate Web of Thyroid Hormone Signaling

3-Iodo-L-thyronine is a metabolite of thyroid hormone and is expected to participate in or influence the well-established thyroid hormone signaling pathways. Thyroid hormones exert their pleiotropic effects through both genomic and non-genomic pathways, regulating metabolism, growth, and development.[1][2][3] The primary active form, triiodothyronine (T3), is primarily formed from the deiodination of thyroxine (T4) in peripheral tissues.[4]

The canonical signaling pathway involves the transport of thyroid hormones into the cell, followed by the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[2][5] This hormone-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.[1][3] Non-genomic actions are initiated at the plasma membrane, often through integrin αvβ3, and can activate downstream signaling cascades such as the PI3K and MAPK pathways.[2]

Experimental Protocols: Quantification of this compound by LC-MS

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix and removal of interfering substances.

-

Protein Precipitation:

-

To 100 µL of serum or plasma, add a known concentration of the this compound internal standard.

-

Add 300 µL of methanol containing 1% (w/v) ammonium (B1175870) formate.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

Solid-Phase Extraction (SPE) (Optional, for enhanced cleanup):

-

Condition a suitable SPE cartridge (e.g., mixed-mode or polymeric sorbent) according to the manufacturer's protocol.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol with 5% ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or Phenyl-Hexyl column is typically used for the separation of thyroid hormones.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed to achieve optimal separation.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 35-40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor and Product Ions: These will need to be optimized for both 3-Iodo-L-thyronine and this compound. The +6 Da mass shift of the labeled standard will be used for its specific detection.

-

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the this compound internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 3-Iodo-L-thyronine in the unknown samples is then determined from this calibration curve.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Triiodothyronine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. learning.sepscience.com [learning.sepscience.com]

Synthesis and Isotopic Purity of 3-Iodo-L-thyronine-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway

The synthesis of 3-Iodo-L-thyronine-¹³C₆ can be conceptualized through a multi-step process, beginning with a ¹³C₆-labeled tyrosine precursor. The key steps involve the protection of functional groups, iodination, and a coupling reaction to form the thyronine backbone, followed by deprotection.

A Technical Guide to the Storage and Stability of 13C-Labeled Thyroid Hormones

For researchers, scientists, and drug development professionals utilizing 13C-labeled thyroid hormones as internal standards or tracers in quantitative assays, ensuring the integrity and stability of these critical reagents is paramount. This in-depth technical guide provides a comprehensive overview of best practices for the storage and handling of 13C-labeled thyroxine (T4) and triiodothyronine (T3), summarizes available stability data, and outlines detailed experimental protocols for stability assessment.

Introduction to 13C-Labeled Thyroid Hormones

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for their ability to compensate for variations in sample preparation and instrument response.[1][2] 13C-labeled thyroid hormones, such as 13C6-T4 and 13C6-T3, are chemically identical to their endogenous counterparts, differing only in isotopic composition. This ensures they co-elute chromatographically and exhibit similar ionization efficiencies, allowing for precise and accurate quantification.[3][4] However, like their unlabeled analogues, these compounds are susceptible to degradation if not stored and handled correctly.

Factors Affecting Stability

The primary degradation pathways for thyroid hormones, including their 13C-labeled forms, involve deiodination, oxidation, and conjugation. The stability of these compounds can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Thyroid hormones are known to be light-sensitive, and exposure to light can lead to their degradation.

-

Solvent/Matrix: The choice of solvent and the pH of the solution can impact the stability of the dissolved hormone.

-

Oxygen: The presence of oxygen can contribute to oxidative degradation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can potentially lead to degradation.

Recommended Storage Conditions

Recommendations for the storage of 13C-labeled thyroid hormones vary depending on whether the material is in solid form or in solution. The following tables summarize manufacturer recommendations and best practices gleaned from scientific literature.

Table 1: Storage of Solid (Neat) 13C-Labeled Thyroid Hormones

| Compound | Manufacturer Recommendation | Key Considerations |

| 13C-Labeled L-Thyroxine (T4) | Store refrigerated (-5°C to 5°C) or at room temperature.[5][6] | Protect from light and moisture.[6] |

| 13C-Labeled L-Triiodothyronine (T3) | Store refrigerated (-5°C to 5°C) or frozen (-20°C). | Protect from light. |

Table 2: Storage of 13C-Labeled Thyroid Hormone Solutions

| Solution Type | Recommended Storage Temperature | Solvent | Key Considerations |

| Stock Solutions | -20°C is the most common recommendation. | Methanol (B129727), or 0.1 N NH4OH in Methanol. | Store in amber glass vials to protect from light. Minimize headspace to reduce evaporation. Avoid repeated freeze-thaw cycles. |

| Working Solutions | Prepared fresh before each use is ideal. If stored, -20°C is recommended for short-term storage. | Typically prepared by diluting the stock solution in the initial mobile phase of the LC-MS method. | Store in amber autosampler vials. |

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of 13C-labeled thyroid hormones for use in quantitative analysis.

Materials:

-

13C-labeled thyroid hormone (e.g., 13C6-T4) as a solid.

-

Methanol (LC-MS grade).

-

Ammonium (B1175870) hydroxide (B78521) (optional).

-

Amber glass vials with PTFE-lined caps.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Allow the vial containing the solid 13C-labeled hormone to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the required amount of the solid compound.

-

Dissolve the solid in a minimal amount of 0.1 N ammonium hydroxide in methanol (if necessary for solubility) before diluting to the final volume with methanol in a volumetric flask.

-

Sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber glass vial.

-

-

Working Solution Preparation:

-

Prepare working solutions by serially diluting the stock solution with the appropriate solvent (e.g., the initial mobile phase of the LC-MS method).

-

These solutions should ideally be prepared fresh for each analytical run.

-

Protocol for a Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of a 13C-labeled thyroid hormone stock solution.

Objective: To determine the degradation rate of a 13C-labeled thyroid hormone stock solution under specified storage conditions over an extended period.

Materials:

-

Newly prepared, well-characterized stock solution of the 13C-labeled thyroid hormone.

-

LC-MS/MS system.

-

Calibrated analytical standards of the unlabeled thyroid hormone and potential degradation products.

-

Amber glass vials.

Procedure:

-

Initial Analysis (Time Zero):

-

Analyze the freshly prepared stock solution by LC-MS/MS to determine its initial concentration and purity. This will serve as the baseline.

-

Assess the peak area and, if possible, confirm the identity of the main peak and any minor impurity peaks.

-

-

Sample Storage:

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of a single vial.

-

Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).

-

-

Periodic Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Analyze the sample by the same LC-MS/MS method used for the initial analysis.

-

-

Data Analysis:

-

Compare the peak area of the 13C-labeled hormone at each time point to the initial peak area.

-

Calculate the percentage of the remaining hormone.

-

Monitor for the appearance of new peaks that may correspond to degradation products.

-

A compound is often considered stable if the concentration remains within ±10-15% of the initial concentration.

-

Visualizations

Thyroid Hormone Metabolism

The degradation of 13C-labeled thyroid hormones is expected to follow the same metabolic pathways as their endogenous counterparts. The primary pathways are deiodination and conjugation.

Caption: Major metabolic pathways of thyroid hormones.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study of 13C-labeled thyroid hormone solutions.

Caption: Workflow for a long-term stability study.

Conclusion

The stability of 13C-labeled thyroid hormones is critical for the accuracy and reliability of quantitative bioanalytical methods. By adhering to the storage and handling recommendations outlined in this guide, researchers can minimize the risk of degradation and ensure the integrity of their analytical standards. For applications requiring the highest level of confidence, it is advisable to perform in-house stability studies under the specific conditions of use. The protocols and workflows provided herein offer a robust framework for such assessments.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]

- 6. L-Thyroxine (ring-¹³Cââ, 99%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Role of 3-Iodo-L-thyronine in Thyroid Hormone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-L-thyronine (T1am) is an endogenous biogenic amine derived from thyroid hormone metabolism. Initially considered an inactive metabolite, T1am is now recognized as a potent signaling molecule with diverse physiological effects, often contrasting with those of classical thyroid hormones. This technical guide provides an in-depth overview of T1am's function in thyroid hormone metabolism, its molecular mechanisms of action, and its physiological consequences. We present quantitative data on its receptor interactions and metabolic effects, detail key experimental protocols for its study, and visualize its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing molecule.

Introduction

Thyroid hormones, primarily thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, growth, and development.[1] Their actions are predominantly mediated by nuclear thyroid hormone receptors (TRs), which modulate gene expression.[1] However, a growing body of evidence points to the existence of alternative signaling pathways for thyroid hormone derivatives. Among these, 3-iodo-L-thyronine (T1am) has emerged as a key player, acting as a "trace amine" with a distinct pharmacological profile.[2][3] Unlike T3 and T4, T1am does not bind to nuclear TRs but is a high-affinity agonist for the G protein-coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[3][4] This interaction initiates a cascade of cellular events that lead to rapid, non-genomic effects on metabolism, the central nervous system, and the cardiovascular system.[4][5] This guide will explore the multifaceted role of T1am in the broader context of thyroid hormone signaling.

Biosynthesis and Metabolism of 3-Iodo-L-thyronine

The precise biosynthetic pathway of T1am is an area of active investigation. It is hypothesized to be an endogenous derivative of thyroid hormone, though evidence suggests it is not a direct extrathyroidal metabolite of T4. The production of T1am is dependent on the same biosynthetic factors required for T4 synthesis, including the sodium-iodide symporter and thyroperoxidase. One proposed pathway involves the decarboxylation and deiodination of thyroid hormones.[6]

Once formed, T1am is metabolized through several pathways, including oxidative deamination to 3-iodothyroacetic acid (TA1), deiodination, N-acetylation, and conjugation with sulfate (B86663) or glucuronide.[3] These metabolic processes are crucial for regulating the local concentration and activity of T1am.

Molecular Mechanisms of Action

The primary molecular target of T1am is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor.[3] T1am is the most potent known endogenous agonist for TAAR1.

TAAR1 Signaling Pathway

Activation of TAAR1 by T1am predominantly leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade is central to many of T1am's physiological effects.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of tri-iodothyronine (T3) on protein turnover and metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

exploring the metabolic fate of 3-Iodo-L-thyronine

An In-depth Technical Guide on the Metabolic Fate of 3-Iodo-L-thyronine

Introduction

3-Iodo-L-thyronine (3-T1AM) is an endogenous biogenic amine derived from thyroid hormones (THs).[1] Structurally, it is a decarboxylated and deiodinated metabolite of thyroxine (T4) and triiodothyronine (T3).[2] Initially considered an inactive byproduct of thyroid hormone degradation, 3-T1AM is now recognized as a biologically active molecule with distinct physiological effects, often opposite to those of classic thyroid hormones.[1][2] It has been shown to induce a rapid, short-lived hypometabolic state, characterized by a decrease in body temperature and heart rate.[2] This has sparked significant interest in its potential as a chemical messenger and a therapeutic agent, particularly in the context of metabolic disorders.

Understanding the metabolic fate of 3-T1AM—its absorption, distribution, metabolism, and excretion (ADME)—is critical for elucidating its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive overview of the current knowledge regarding 3-T1AM metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Metabolic Pathways of 3-Iodo-L-thyronine

The metabolism of 3-T1AM is rapid, involving several key enzymatic pathways that modify its functional groups: the amine side chain, the phenolic hydroxyl group, and the iodine substituent.[1] These pathways largely serve to inactivate and facilitate the clearance of the molecule. The primary metabolic transformations include oxidative deamination, conjugation (sulfation and glucuronidation), and deiodination.

Oxidative Deamination

The most prominent metabolic pathway for 3-T1AM is the oxidation of its amine group.[1] This reaction is catalyzed by ubiquitous enzymes such as monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO). The process converts 3-T1AM into an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (ADLH) to form its primary metabolite, 3-iodothyroacetic acid (TA1).[1] TA1 itself may possess distinct biological activities, contributing to the overall effects observed after 3-T1AM administration.[1]

Conjugation: Sulfation and Glucuronidation

Conjugation of the 4'-phenolic hydroxyl group is a major route for the metabolism and clearance of many iodothyronines, and 3-T1AM is no exception.

-

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes. Studies using human liver preparations have shown that 3-T1AM is an efficient substrate for sulfation, with SULT1A3 being the primary enzyme involved.[2] The rate of 3-T1AM sulfation is comparable to that of T3, suggesting this is a significant pathway for regulating its circulating levels.[2] Sulfation increases the water solubility of the molecule, facilitating its excretion.

-

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), also targets the phenolic hydroxyl group. While a major pathway for T3 and T4, its specific role in 3-T1AM clearance is less characterized but is a recognized route for iodothyronine metabolism in general, often preceding biliary-fecal excretion.

Deiodination

Deiodination, the enzymatic removal of iodine atoms, is a critical step in the activation and inactivation of thyroid hormones.[3] 3-T1AM can be deiodinated to form thyronamine (B1227456) (T0AM). This process contributes to the catabolism and clearance of 3-T1AM.

N-Acetylation

N-acetylation is another potential metabolic route for 3-T1AM, adding an acetyl group to the amine.

The interplay of these pathways determines the bioavailability and duration of action of 3-T1AM.

Distribution and Elimination

Following administration, 3-T1AM is distributed to a wide range of tissues, including the stomach, intestine, kidney, liver, fat, and skeletal muscle. Studies using radiolabeled 3-T1AM in mice showed significant accumulation in excretory organs like the kidney, gallbladder, and intestine, suggesting rapid clearance. Endogenous 3-T1AM has been detected in the liver and brain. In human and rat serum, 3-T1AM concentrations are significantly lower than in tissues, suggesting active uptake or accumulation in organs. In the bloodstream, 3-T1AM may bind to proteins like Apolipoprotein B-100, which could explain its low concentration of 'free' form in the blood.[1] The elimination of 3-T1AM and its catabolites occurs through both biliary and urinary excretion.

Quantitative Data

The following tables summarize available quantitative data on the endogenous concentrations of 3-T1AM. Pharmacokinetic parameters such as half-life and clearance in humans are not yet well-established.

Table 1: Endogenous Concentrations of 3-Iodo-L-thyronine (3-T1AM)

| Species | Tissue/Compartment | Concentration Range | Method | Reference |

| Human | Serum/Plasma | 0.2 - 0.3 nM | LC-MS/MS | |

| Human | Serum (Cardiac Patients) | ~0.22 nM | LC-MS/MS | [4] |

| Rat | Serum | ~0.2 - 0.3 nM | LC-MS/MS | |

| Mouse | Liver | 0.5 - 2.5 pmol/g | MS | [1] |

Note: Some studies have failed to detect 3-T1AM in blood, potentially due to differences in sample preparation or insufficient method sensitivity.

Table 2: Enzyme-Substrate Interaction Data

| Enzyme Family | Specific Enzyme | Substrate | Activity Metric | Value | Comments | Reference |

| Sulfotransferase | Human Liver Prep. | 3-T1AM | Vmax/KM | Comparable to T3 | Suggests sulfation is an important clearance mechanism. | [2] |

| Sulfotransferase | SULT1A3 | 3-T1AM | N/A | Primary enzyme | Identified as the main sulfating enzyme for T1AM. | |

| Deiodinase | Type III (ID-III) | T3 | Km | ~10-fold lower than T4 | ID-III inactivates T3 to 3,3'-T2. | [5] |

Experimental Protocols

Protocol: Quantification of 3-T1AM in Biological Samples via LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 3-T1AM using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard technique.[6]

Objective: To accurately measure the concentration of 3-T1AM in biological samples (e.g., serum, tissue homogenates).

Materials:

-

Biological sample (serum, plasma, tissue homogenate).

-

Internal Standard (IS): Stable isotope-labeled 3-T1AM (e.g., ²H₄-T₁AM).[6]

-

Protein Precipitation Reagent: Acetonitrile (ACN) with 1% formic acid.

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add the internal standard (²H₄-T₁AM) to a known final concentration.

-

Protein Precipitation: Add 300 µL of ice-cold ACN with 1% formic acid. Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (water, 0.1% formic acid) and mobile phase B (acetonitrile, 0.1% formic acid). A typical gradient might run from 5% to 95% B over several minutes.

-

-

MS/MS Detection:

-

Perform analysis using an ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 3-T1AM and its labeled internal standard. For 3-T1AM, a common transition is m/z 356.2 → 212.2.[4]

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

Quantification:

-

Create a calibration curve using known concentrations of 3-T1AM standard.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol: In Vitro Metabolism of 3-T1AM using Cell Cultures

This protocol describes a general method for studying the metabolism of 3-T1AM in a cell culture model, such as HepG2 human hepatoma cells, which are known to express relevant metabolic enzymes.[2]

Objective: To identify and quantify the metabolites of 3-T1AM produced by cultured cells.

Materials:

-

HepG2 cells (or other relevant cell line).

-

Cell culture medium and supplements.

-

3-Iodo-L-thyronine (3-T1AM) stock solution.

-

Extraction solvent (e.g., acidified acetonitrile).

-

LC-MS/MS system for metabolite analysis.

Methodology:

-

Cell Culture:

-

Culture HepG2 cells in appropriate flasks or plates until they reach approximately 80-90% confluency.

-

-

Incubation:

-

Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing a known concentration of 3-T1AM (e.g., 1 µM). Include a vehicle-only control (medium without 3-T1AM).

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Sample Collection:

-

After incubation, collect the culture medium (supernatant).

-

Wash the cells with PBS, then lyse them using a suitable buffer or by sonication to collect the intracellular fraction.

-

-

Metabolite Extraction:

-

Extract metabolites from both the medium and the cell lysate using the protein precipitation method described in Protocol 5.1. Add an appropriate internal standard if available for the expected metabolites.

-

-

Analysis:

-

Analyze the extracted samples using LC-MS/MS.

-

In addition to monitoring for the parent compound (3-T1AM), set up MRM transitions for expected metabolites, such as 3-iodothyroacetic acid (TA1).

-

Compare the chromatograms from the 3-T1AM-treated samples to the vehicle controls to identify peaks corresponding to metabolites.

-

-

Data Interpretation:

-

Quantify the amount of parent compound remaining and the amount of each metabolite formed to determine the rate and profile of metabolism.

-

Conclusion

3-Iodo-L-thyronine is an endogenously produced metabolite of thyroid hormone with unique biological activities. Its metabolic fate is characterized by rapid and extensive enzymatic modification, primarily through oxidative deamination to 3-iodothyroacetic acid (TA1) and conjugation via sulfation and glucuronidation. These pathways effectively control the bioavailability and signaling of 3-T1AM. While its endogenous production pathways are still under investigation, understanding its metabolism and clearance is fundamental for clarifying its physiological significance.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in endocrinology and for professionals engaged in the development of novel therapeutics targeting metabolic pathways. Further research is needed to fully delineate the pharmacokinetics of 3-T1AM and the biological roles of its various metabolites.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Iodo-L-thyronine in Biological Matrices using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-thyronine (T1) is a metabolite of thyroid hormones, and its accurate quantification in biological matrices is crucial for understanding thyroid hormone metabolism and its potential physiological roles. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed protocol for the quantification of 3-Iodo-L-thyronine using its stable isotope-labeled counterpart, 3-Iodo-L-thyronine-¹³C₆, as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While validated methods for more common thyroid hormones like thyroxine (T4) and triiodothyronine (T3) are widely available, this document presents a representative methodology for 3-Iodo-L-thyronine, which can be adapted and validated for specific research needs.

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects through a complex signaling pathway, primarily mediated by thyroid hormone receptors (TRs) which act as ligand-dependent transcription factors to regulate gene expression. The conversion of T4 to the more active T3, and the subsequent metabolism to other forms like 3-Iodo-L-thyronine, are key regulatory steps in this pathway.

Caption: Thyroid hormone uptake, metabolism, and nuclear signaling.

Experimental Protocols

Materials and Reagents

-

3-Iodo-L-thyronine analytical standard

-

3-Iodo-L-thyronine-¹³C₆ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human serum/plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆ in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the 3-Iodo-L-thyronine-¹³C₆ primary stock solution with methanol:water (50:50, v/v).

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Spiking: To 500 µL of biological sample (e.g., serum), add 25 µL of the 100 ng/mL internal standard spiking solution.

-

Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

MRM Transitions (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Iodo-L-thyronine | 400.0 | To be determined experimentally | To be optimized |

| 3-Iodo-L-thyronine-¹³C₆ | 406.0 | To be determined experimentally | To be optimized |

Note: The specific product ions and collision energies must be determined by infusing the individual standard solutions into the mass spectrometer.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 3-Iodo-L-thyronine.

Caption: Workflow for 3-Iodo-L-thyronine analysis by LC-MS/MS.

Data Presentation

The quantitative performance of the method should be evaluated and presented in a clear, tabular format. The following table provides an example of expected performance characteristics that need to be determined during method validation.

Table 1: Method Validation Parameters (Illustrative)

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Matrix Effect | 85-115% |

| Recovery | > 80% |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of 3-Iodo-L-thyronine in biological samples using a stable isotope-labeled internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the illustrative data, serve as a valuable resource for researchers in endocrinology and drug development. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the data for its intended purpose.

Application Note: Quantitative Analysis of Thyroid Hormones in Serum by LC-MS/MS Using ¹³C-Labeled Internal Standards

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Thyroid hormones are critical for regulating metabolism, growth, and development. Accurate quantification of these hormones is essential for both clinical research and drug development. This application note presents a robust and sensitive method for the simultaneous quantification of multiple thyroid hormones in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The use of ¹³C internal standards ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This method is suitable for researchers, scientists, and professionals in drug development who require reliable thyroid hormone analysis.

Introduction

Thyroid hormones, including thyroxine (T4), triiodothyronine (T3), and reverse triiodothyronine (rT3), are key biomarkers for assessing thyroid function. Traditional immunoassays for thyroid hormone measurement can suffer from cross-reactivity and interference, leading to inaccurate results.[2][3][4] LC-MS/MS offers superior specificity and sensitivity, allowing for the precise quantification of multiple thyroid hormone metabolites in a single run.[2][4] The incorporation of ¹³C-labeled internal standards, which co-elute with their corresponding analytes and have similar ionization efficiencies, provides the most reliable method for quantification by accounting for any sample loss during preparation and instrumental variability.[1]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of thyroid hormones is depicted below. It involves serum sample preparation, which includes protein precipitation and extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Caption: Experimental workflow for thyroid hormone analysis.

Principle of Stable Isotope Dilution

The use of ¹³C-labeled internal standards is central to the accuracy of this method. These standards are chemically identical to the analytes of interest but have a higher mass due to the incorporation of ¹³C atoms. They are added to the sample at the beginning of the workflow and experience the same processing as the endogenous analytes. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.

Caption: Logic of using ¹³C internal standards for quantification.

Detailed Protocols

Materials and Reagents

-

Thyroid hormone standards (T4, T3, rT3, etc.)

-

¹³C-labeled internal standards (¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3)

-

HPLC-grade methanol, acetonitrile (B52724), water, and formic acid

-

Thyroid-depleted serum for calibration standards and quality controls

Sample Preparation: Protein Precipitation[5][6]

-

Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (containing ¹³C₆-T4, ¹³C₆-T3, etc. at an appropriate concentration) to each tube and vortex briefly.[5][6]

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5][6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Note: A liquid-liquid extraction step following protein precipitation can also be employed for further cleanup if necessary.[7][8]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization for different LC-MS/MS systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Thermo Scientific™ Vanquish™ or equivalent[5] |

| Column | Accucore™ C18, 50 x 2.1 mm, 2.6 µm or equivalent[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |

| Flow Rate | 0.9 mL/min[7] |

| Injection Volume | 20 µL[7] |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 75 | 25 |

| 4.0 | 25 | 75 |

| 4.5 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 75 | 25 |

| 6.0 | 75 | 25 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Thermo Scientific™ TSQ Quantiva™ or equivalent[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][5] |

| Spray Voltage | 3925 V[5] |

| Sheath Gas | 42 (arbitrary units)[5] |

| Aux Gas | 15 (arbitrary units)[5] |

| Ion Transfer Tube Temp. | 275 °C[5] |

| Vaporizer Temp. | 300 °C[5] |

| Collision Gas | Argon at 2 mTorr[5] |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

SRM Transitions

The following table lists the optimized SRM transitions for the target thyroid hormones and their corresponding ¹³C-labeled internal standards.

Table 4: SRM Transitions for Thyroid Hormones and ¹³C Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| T4 | 777.8 | 732.1 | 35 |

| ¹³C₆-T4 | 783.8 | 738.1 | 35 |

| T3 | 651.9 | 605.9 | 30 |

| ¹³C₆-T3 | 657.9 | 611.9 | 30 |

| rT3 | 651.9 | 605.9 | 30 |

| ¹³C₆-rT3 | 657.9 | 611.9 | 30 |

| 3,3'-T2 | 525.9 | 479.9 | 28 |

| ¹³C₆-3,3'-T2 | 531.9 | 485.9 | 28 |

Note: These values are examples and should be optimized for the specific instrument used.

Data Analysis and Performance Characteristics

Calibration and Quantification

Calibration curves were constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used.[7] The concentration of the analytes in the unknown samples is then calculated from the regression equation.

Performance

The method demonstrates excellent linearity and sensitivity for the quantification of thyroid hormones.

Table 5: Method Performance Characteristics

| Analyte | Calibration Range (ng/mL) | Linearity (R²) | LLOQ (ng/mL) | Mean Recovery (%) | RSD (%) |

| T4 | 1.0 - 500 | > 0.99 | 1.0 | 85 - 110 | < 10 |

| T3 | 0.1 - 50 | > 0.99 | 0.1 | 82 - 112 | < 10 |

| rT3 | 0.1 - 50 | > 0.99 | 0.1 | 80 - 115 | < 12 |

| 3,3'-T2 | 0.1 - 50 | > 0.99 | 0.1 | 81 - 111 | < 12 |

Data presented are representative and may vary based on instrumentation and matrix.[7]

Conclusion

This application note describes a highly specific, sensitive, and robust LC-MS/MS method for the quantification of thyroid hormones in serum. The simple protein precipitation sample preparation and the use of ¹³C-labeled internal standards make this method ideal for high-throughput analysis in research and drug development settings. The superior performance of this method compared to traditional immunoassays provides researchers with a reliable tool for accurate thyroid hormone assessment.

References

- 1. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etj.bioscientifica.com [etj.bioscientifica.com]

Application Note and Protocol for the Quantification of 3-Iodo-L-thyronine (T1AM) in Human Serum

This document provides a detailed protocol for the quantitative analysis of 3-Iodo-L-thyronine (T1AM), an endogenous thyroid hormone metabolite, in human serum samples. The primary methodology described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[1] An alternative, less common method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also briefly discussed.

Introduction

3-Iodo-L-thyronine (T1AM) is a biologically active derivative of thyroid hormone that has garnered increasing interest for its potential physiological roles, which may be distinct from those of classical thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[1] Accurate quantification of T1AM in circulation is crucial for understanding its metabolism, physiological functions, and its potential as a biomarker in various pathological conditions. LC-MS/MS offers a robust and reliable method for the precise measurement of T1AM in complex biological matrices like serum.[2]

Principle of the Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method involves a multi-step process beginning with the extraction of T1AM from the serum matrix. This is typically achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][4] The extracted sample is then injected into a liquid chromatography system, where T1AM is separated from other analytes based on its physicochemical properties. The separated T1AM is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z), allowing for highly specific and sensitive quantification.[5][6] Isotope-labeled internal standards are commonly used to ensure accuracy and precision.

Enzyme-Linked Immunosorbent Assay (ELISA)

While less common for T1AM, ELISA is a high-throughput immunoassay technique. A competitive ELISA would involve the competition between unlabeled T1AM in the sample and a labeled T1AM conjugate for binding to a limited number of specific antibodies coated on a microplate. The amount of bound labeled T1AM is inversely proportional to the concentration of T1AM in the sample. This is detected by a substrate reaction that produces a measurable color change. It is important to note that the specificity of antibodies for T1AM and potential cross-reactivity with other thyroid hormone metabolites are critical considerations for this method.

Experimental Protocols

Protocol 1: Quantification of 3-Iodo-L-thyronine (T1AM) in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of T1AM in human serum samples using LC-MS/MS.

Materials and Reagents:

-

Human serum samples

-

3-Iodo-L-thyronine (T1AM) analytical standard

-

Isotope-labeled T1AM internal standard (e.g., ¹³C₆-T1AM)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Citric acid (for antioxidant solution)[4]

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (equipped with an electrospray ionization source)

Sample Preparation:

-

Thawing and Spiking: Thaw frozen serum samples on ice. To a 200 µL aliquot of serum, add the isotope-labeled internal standard.[4]

-

Antioxidant Addition: Add 70 µL of an antioxidant solution (e.g., 25 mg/mL citric acid in water) to each sample to prevent degradation of iodothyronines.[4]

-

Protein Precipitation: Add 750 µL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.[4]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute T1AM and the internal standard with a stronger solvent (e.g., methanol containing ammonium (B1175870) hydroxide).[7]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial LC mobile phase (e.g., 100 µL of 50:50 methanol/water with 0.1% formic acid).

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the reconstituted sample into the LC-MS/MS system. Separate T1AM using a suitable C18 column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute T1AM.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both T1AM and its isotope-labeled internal standard.

Data Analysis:

Generate a calibration curve using known concentrations of T1AM standards. Calculate the concentration of T1AM in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Procedure for T1AM Quantification by Competitive ELISA

This protocol provides a general outline. Specific details will vary based on the commercial kit used.

Materials:

-

Human serum samples

-

T1AM ELISA kit (containing pre-coated microplate, T1AM standard, HRP-conjugated T1AM, substrate solution, wash buffer, and stop solution)

-

Microplate reader

Assay Procedure:

-

Sample and Standard Preparation: Prepare a series of T1AM standards according to the kit instructions. Dilute serum samples if necessary.

-

Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add the HRP-conjugated T1AM to each well. Incubate for the time specified in the kit protocol to allow for competitive binding.

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Reaction: Add the substrate solution to each well. Incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of T1AM in the sample.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of T1AM in the samples by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: LC-MS/MS Method Parameters for T1AM Quantification

| Parameter | Value | Reference |

| Sample Volume | 200 µL | [4] |

| Extraction Method | Protein Precipitation & SPE | [4] |

| LC Column | C18 | [3] |

| Ionization Mode | ESI+ | [3] |

| LLOQ | 0.052 nM | |

| Calibration Range | 0.1 - 250 nM | [8] |

Table 2: Performance Characteristics of a Typical T1AM LC-MS/MS Assay

| Parameter | Typical Value |

| Accuracy (% Recovery) | 90-110% |

| Precision (%RSD) | <15% |

| Linearity (r²) | >0.99 |

Table 3: Comparison of Quantification Methods

| Feature | LC-MS/MS | ELISA |

| Specificity | High | Moderate to High |

| Sensitivity | High | Moderate |

| Throughput | Moderate | High |

| Cost per Sample | High | Low to Moderate |

| Instrumentation | Complex | Standard |

Visualizations

Caption: Experimental workflow for T1AM quantification by LC-MS/MS.

Caption: Simplified metabolic pathway of 3-Iodo-L-thyronine (T1AM) formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Triiodothyronine (T3) Competitive ELISA Kit (EIAT3C) - Invitrogen [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to Sample Preparation for Thyroid Hormone Analysis by LC-MS

Introduction